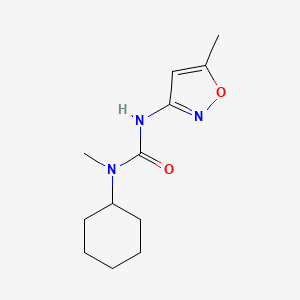
1-(1-Ethylpiperidin-4-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethylpiperidin-4-yl)-3-phenylurea, also known as EPPU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of urea derivatives and has been synthesized using various methods. EPPU has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea is not fully understood. However, studies have shown that 1-(1-Ethylpiperidin-4-yl)-3-phenylurea can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 1-(1-Ethylpiperidin-4-yl)-3-phenylurea has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(1-Ethylpiperidin-4-yl)-3-phenylurea has been shown to have various biochemical and physiological effects. Studies have shown that 1-(1-Ethylpiperidin-4-yl)-3-phenylurea can reduce oxidative stress and inflammation, which are known to be associated with various diseases such as cancer and neurodegenerative disorders. 1-(1-Ethylpiperidin-4-yl)-3-phenylurea has also been shown to improve cognitive function and memory.
実験室実験の利点と制限
1-(1-Ethylpiperidin-4-yl)-3-phenylurea has several advantages and limitations for lab experiments. One of the main advantages is that 1-(1-Ethylpiperidin-4-yl)-3-phenylurea is relatively easy to synthesize and can be obtained in large quantities. 1-(1-Ethylpiperidin-4-yl)-3-phenylurea is also stable under various conditions and can be stored for long periods. However, one of the limitations of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea is that it has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea. One of the main directions is to further investigate the mechanism of action of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea and its potential applications in the treatment of various diseases. Another direction is to develop new methods for synthesizing 1-(1-Ethylpiperidin-4-yl)-3-phenylurea that are more efficient and environmentally friendly. Finally, there is a need to investigate the safety and toxicity of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea in order to determine its potential use as a therapeutic agent.
合成法
1-(1-Ethylpiperidin-4-yl)-3-phenylurea can be synthesized using various methods. One of the most common methods involves the reaction of 1-ethylpiperidine-4-carboxylic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to obtain 1-(1-Ethylpiperidin-4-yl)-3-phenylurea.
科学的研究の応用
1-(1-Ethylpiperidin-4-yl)-3-phenylurea has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea is in the field of cancer research. Studies have shown that 1-(1-Ethylpiperidin-4-yl)-3-phenylurea has anti-tumor activity and can inhibit the growth of cancer cells. 1-(1-Ethylpiperidin-4-yl)-3-phenylurea has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-17-10-8-13(9-11-17)16-14(18)15-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUXMSCODNTDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)



![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)




![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)
